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molecular formula C12H24O2 B1589996 (113C)dodecanoic acid CAS No. 93639-08-8

(113C)dodecanoic acid

Cat. No. B1589996
M. Wt: 201.31 g/mol
InChI Key: POULHZVOKOAJMA-HNHCFKFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04220720

Procedure details

Components for the fermentation medium described in Example 1 as well as 50 g. sucrose were dissolved in 1 liter distilled water and adjusted to pH 5.5. Fifty milliliters of the medium were placed in a 500 ml shaking flask and inoculated with 2 loopsful of the Debaryomyces phaffii strain used in Example 1, and growth was maintained at 30° C. for 26 hours. The obtained culture broth was centrifuged in order to separate the cells (about 1 g dry weight). A reaction solution was prepared by mixing 100 ml of 0.5 M phosphate buffer (pH 7.0) with 10 ml of normal dodecane. A reaction was carried out between this reaction solution and the filtered cells at 30° C. for 72 hours. The reaction products were basified to pH 10 with potassium hydroxide and were analyzed using the same process as in Example 1. As a result, 5.3 mg/L of lauric acid and 4.1 mg/L of 1,10-decane dicarboxylic acids were produced in the reaction medium. For this experiment, the medium, substrate, and the equipment were autoclaved previously so that the experiment could be carried out under sterile conditions.
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[C@H:2]1[O:7][C@H:6]([O:8][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H:5](O)[C@@H:4](O)[C@@H:3]1O.P([O-])([O-])([O-])=O.[OH-].[K+]>CCCCCCCCCCCC>[C:6]([OH:7])(=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3|

Inputs

Step One
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
shaking flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the cells (about 1 g dry weight)
CUSTOM
Type
CUSTOM
Details
A reaction solution was prepared

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04220720

Procedure details

Components for the fermentation medium described in Example 1 as well as 50 g. sucrose were dissolved in 1 liter distilled water and adjusted to pH 5.5. Fifty milliliters of the medium were placed in a 500 ml shaking flask and inoculated with 2 loopsful of the Debaryomyces phaffii strain used in Example 1, and growth was maintained at 30° C. for 26 hours. The obtained culture broth was centrifuged in order to separate the cells (about 1 g dry weight). A reaction solution was prepared by mixing 100 ml of 0.5 M phosphate buffer (pH 7.0) with 10 ml of normal dodecane. A reaction was carried out between this reaction solution and the filtered cells at 30° C. for 72 hours. The reaction products were basified to pH 10 with potassium hydroxide and were analyzed using the same process as in Example 1. As a result, 5.3 mg/L of lauric acid and 4.1 mg/L of 1,10-decane dicarboxylic acids were produced in the reaction medium. For this experiment, the medium, substrate, and the equipment were autoclaved previously so that the experiment could be carried out under sterile conditions.
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[C@H:2]1[O:7][C@H:6]([O:8][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H:5](O)[C@@H:4](O)[C@@H:3]1O.P([O-])([O-])([O-])=O.[OH-].[K+]>CCCCCCCCCCCC>[C:6]([OH:7])(=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3|

Inputs

Step One
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
shaking flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the cells (about 1 g dry weight)
CUSTOM
Type
CUSTOM
Details
A reaction solution was prepared

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04220720

Procedure details

Components for the fermentation medium described in Example 1 as well as 50 g. sucrose were dissolved in 1 liter distilled water and adjusted to pH 5.5. Fifty milliliters of the medium were placed in a 500 ml shaking flask and inoculated with 2 loopsful of the Debaryomyces phaffii strain used in Example 1, and growth was maintained at 30° C. for 26 hours. The obtained culture broth was centrifuged in order to separate the cells (about 1 g dry weight). A reaction solution was prepared by mixing 100 ml of 0.5 M phosphate buffer (pH 7.0) with 10 ml of normal dodecane. A reaction was carried out between this reaction solution and the filtered cells at 30° C. for 72 hours. The reaction products were basified to pH 10 with potassium hydroxide and were analyzed using the same process as in Example 1. As a result, 5.3 mg/L of lauric acid and 4.1 mg/L of 1,10-decane dicarboxylic acids were produced in the reaction medium. For this experiment, the medium, substrate, and the equipment were autoclaved previously so that the experiment could be carried out under sterile conditions.
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[C@H:2]1[O:7][C@H:6]([O:8][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H:5](O)[C@@H:4](O)[C@@H:3]1O.P([O-])([O-])([O-])=O.[OH-].[K+]>CCCCCCCCCCCC>[C:6]([OH:7])(=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3|

Inputs

Step One
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
shaking flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the cells (about 1 g dry weight)
CUSTOM
Type
CUSTOM
Details
A reaction solution was prepared

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04220720

Procedure details

Components for the fermentation medium described in Example 1 as well as 50 g. sucrose were dissolved in 1 liter distilled water and adjusted to pH 5.5. Fifty milliliters of the medium were placed in a 500 ml shaking flask and inoculated with 2 loopsful of the Debaryomyces phaffii strain used in Example 1, and growth was maintained at 30° C. for 26 hours. The obtained culture broth was centrifuged in order to separate the cells (about 1 g dry weight). A reaction solution was prepared by mixing 100 ml of 0.5 M phosphate buffer (pH 7.0) with 10 ml of normal dodecane. A reaction was carried out between this reaction solution and the filtered cells at 30° C. for 72 hours. The reaction products were basified to pH 10 with potassium hydroxide and were analyzed using the same process as in Example 1. As a result, 5.3 mg/L of lauric acid and 4.1 mg/L of 1,10-decane dicarboxylic acids were produced in the reaction medium. For this experiment, the medium, substrate, and the equipment were autoclaved previously so that the experiment could be carried out under sterile conditions.
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[C@H:2]1[O:7][C@H:6]([O:8][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H:5](O)[C@@H:4](O)[C@@H:3]1O.P([O-])([O-])([O-])=O.[OH-].[K+]>CCCCCCCCCCCC>[C:6]([OH:7])(=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3|

Inputs

Step One
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
shaking flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the cells (about 1 g dry weight)
CUSTOM
Type
CUSTOM
Details
A reaction solution was prepared

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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